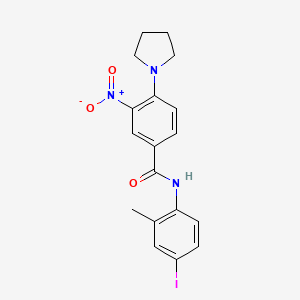
N-(3-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Übersicht
Beschreibung
N-(3-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as MPNB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of N-(3-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and prostaglandins in animal models of inflammation. This compound has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has been shown to have low toxicity and high selectivity towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has several advantages for lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. The compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For the research on N-(3-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide include its potential use in the treatment of inflammatory diseases and cancer, the development of more potent and selective derivatives, and the elucidation of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have antitumor effects in various cancer cell lines. The compound has been tested in vitro and in vivo for its potential use in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-5-4-6-15(11-13)19-18(22)14-7-8-16(17(12-14)21(23)24)20-9-2-3-10-20/h4-8,11-12H,2-3,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMPRKYNROXWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4078328.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4078343.png)
![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4078355.png)
![6-amino-3-tert-butyl-4-(2,5-difluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078356.png)
![ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4078360.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4078365.png)
![benzyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4078369.png)
![2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate](/img/structure/B4078377.png)
![N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)-3,5-diethoxybenzamide](/img/structure/B4078386.png)
![methyl [4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B4078396.png)
![6-amino-4-(2-furyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078400.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4078412.png)

![N-cyclohexyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078421.png)
